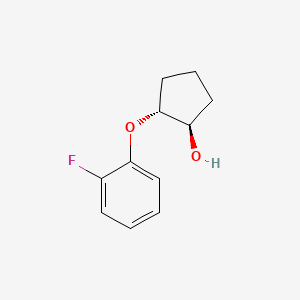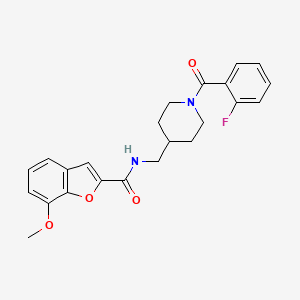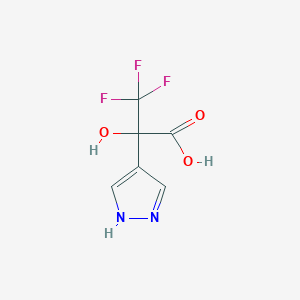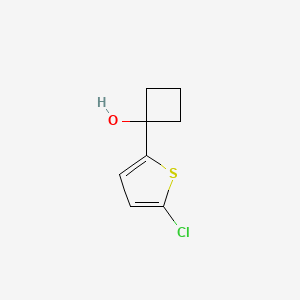![molecular formula C13H20N4O3S B3007630 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415534-05-1](/img/structure/B3007630.png)
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound featuring a unique combination of heterocyclic structures. The presence of both oxadiazole and morpholine rings in its structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of appropriate precursors under controlled conditions. The thiomorpholine and morpholine rings are then introduced through subsequent reactions involving nucleophilic substitution and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the thiomorpholine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thiomorpholine and morpholine moieties can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and reactivity.
Thiomorpholine derivatives: Compounds with the thiomorpholine ring can have comparable biological activities and applications.
Morpholine derivatives: These compounds are widely used in medicinal chemistry and materials science due to their versatile chemical properties
Uniqueness
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both oxadiazole and morpholine rings, along with the thiomorpholine moiety, makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-10-14-12(20-15-10)9-16-2-5-19-11(8-16)13(18)17-3-6-21-7-4-17/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFRRDSCLQBBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3007548.png)
![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)



![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)
![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide](/img/structure/B3007567.png)

